5-bromo-6-tert-butyl-1H-pyrimidin-4-one
Description
Historical Context of Pyrimidinone Synthesis and Reactivity
The synthesis of pyrimidine (B1678525) compounds has been a subject of extensive research for over a century, with early methods dating back to the late 19th and early 20th centuries. researchgate.net The fundamental approach to constructing the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. Over the years, a vast array of synthetic methodologies has been developed to access polysubstituted pyrimidinone cores, reflecting their importance in various scientific fields. growingscience.com These methods range from classical condensation reactions to more modern techniques, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org The reactivity of the pyrimidinone ring is characterized by its susceptibility to both electrophilic and nucleophilic attack, depending on the nature and position of its substituents. This versatile reactivity allows for extensive functionalization, making pyrimidinones (B12756618) valuable building blocks in the synthesis of more complex molecular architectures. growingscience.com
Significance of Halogenated Pyrimidinones in Organic Synthesis
Halogenated heterocycles, including halogenated pyrimidinones, are crucial intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyrimidinone ring provides a reactive handle for a variety of chemical transformations. nih.gov These transformations often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. acs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the pyrimidinone scaffold. This capability is of paramount importance in the construction of compound libraries for drug discovery and in the synthesis of targeted molecules with specific biological activities. nih.govacs.org The strategic placement of a halogen atom can also influence the electronic properties of the pyrimidinone ring, thereby modulating its reactivity and biological profile.
Structural Features and Nomenclature of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one
The systematic name for the title compound is this compound. According to IUPAC nomenclature, the numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. In this case, the bromine atom is at position 5, and the tert-butyl group is at position 6. The "-4-one" suffix indicates a ketone functional group at position 4 of the pyrimidine ring. The "1H-" prefix specifies that the nitrogen at position 1 bears a hydrogen atom, indicating that the compound exists in the keto tautomeric form.
The key structural features are the pyrimidinone core, a bulky tert-butyl group at position 6, and a bromine atom at position 5. The tert-butyl group can exert significant steric influence on the reactivity of the adjacent positions. The bromine atom at position 5 is a key functional group that can be utilized in various synthetic transformations.
Table 1: Structural and Chemical Information for this compound
| Property | Value |
| CAS Number | 3438-51-5 bldpharm.com |
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-6-tert-butyl-pyrimidin-4(3H)-one |
| SMILES | CC(C)(C)c1c(Br)c(=O)ncn1 |
| InChI Key | Not readily available |
This table is generated based on available chemical database information.
Overview of Academic Research Trajectories for the Title Compound
Academic research involving this compound has primarily focused on its utility as a synthetic intermediate in medicinal chemistry. A notable application is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. acs.org In this context, the bromo substituent serves as a crucial handle for introducing various aryl and heteroaryl groups via Suzuki coupling reactions. This allows for the systematic exploration of the structure-activity relationships of potential DPP-4 inhibitors. The research demonstrates how the strategic incorporation of this halogenated pyrimidinone can lead to the development of potent and selective enzyme inhibitors. acs.org The compound's synthetic versatility makes it a valuable building block for creating libraries of diverse pyrimidinone-based compounds for screening in various biological assays.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-tert-butyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWQHYQBKGKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)N=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One
Classical Synthetic Routes to the 1H-Pyrimidin-4-one Core
The principal and most established method for constructing the 1H-pyrimidin-4-one scaffold is the cyclocondensation reaction. This reaction typically involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with a compound containing an amidine moiety, such as formamide (B127407) or urea.
In the context of preparing the 6-tert-butyl substituted core, the key starting materials are a β-ketoester bearing a tert-butyl group and a suitable source for the N1 and C2 atoms of the pyrimidinone ring. The most common pathway is the reaction between an ester of 4,4-dimethyl-3-oxopentanoic acid (ethyl pivaloylacetate) and formamide. The reaction proceeds via initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinone ring. This method offers a straightforward and versatile entry to a wide range of 4-pyrimidinone derivatives. google.com
Targeted Synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one: Mechanistic Considerations
A targeted synthesis for this compound logically proceeds in two key stages: first, the synthesis of the 6-tert-butyl-1H-pyrimidin-4-one precursor, and second, the regioselective bromination at the C-5 position.
Regioselectivity and Stereoselectivity in Bromination Reactions at the C-5 Position
The C-5 position of the 1H-pyrimidin-4-one ring is electron-rich due to the influence of the adjacent nitrogen atom and the carbonyl group, making it highly susceptible to electrophilic aromatic substitution. Bromination at this position is typically a high-yielding and highly regioselective process.
The mechanism involves the attack of the C-5 carbon on an electrophilic bromine source, such as molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS). This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the C-5 position re-establishes the aromaticity of the ring, yielding the 5-bromo-substituted product. The use of NBS in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) at room temperature is a standard and effective method for this transformation. researchgate.net The reaction is highly regioselective, with bromination occurring almost exclusively at the C-5 position, obviating the need for complex purification to remove other isomers. researchgate.net Stereoselectivity is not a factor in this particular bromination as no new chiral centers are formed.
Table 1: Representative Conditions for C-5 Bromination of Pyrimidinone Derivatives
| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Room Temp | 96 | researchgate.net |
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Room Temp | - | researchgate.net |
| Br₂/H₂O | Water | - | - | - |
| KBr/Oxone® | Acetonitrile/Water | - | - | - |
This table presents data for analogous bromination reactions on similar heterocyclic systems to illustrate common methodologies.
Introduction of the tert-Butyl Group at C-6: Methodological Developments
The introduction of the sterically demanding tert-butyl group at the C-6 position is most effectively achieved by incorporating it into one of the primary building blocks for the pyrimidinone ring synthesis. The preferred precursor is a β-ketoester, specifically ethyl 4,4-dimethyl-3-oxopentanoate, commonly known as ethyl pivaloylacetate.
The synthesis of the 6-tert-butyl-1H-pyrimidin-4-one precursor is accomplished by condensing ethyl pivaloylacetate with formamide. This reaction is typically carried out in the presence of a base, such as sodium ethoxide (NaOEt) in ethanol, which facilitates the initial condensation and subsequent cyclization. The choice of formamide provides the necessary N1 and C2 atoms for the ring system. While direct literature for this specific condensation is sparse, the methodology is a standard and well-documented approach for creating C-6 substituted pyrimidin-4-ones. google.com An alternative, though less common, approach could involve regioselective lithiation at the C-6 position of a pre-formed pyrimidinone followed by quenching with a tert-butyl electrophile, a method that has been demonstrated for related 2-aminopyrimidinones. nih.gov
Table 2: General Conditions for Pyrimidin-4-one Synthesis via Condensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Outcome | Reference |
| β-Ketoester | Formamide | Sodium Ethoxide | Ethanol | 6-Substituted Pyrimidin-4-one | google.com |
| β-Formyl Enamide | Urea | Samarium Chloride | - (Microwave) | Pyrimidine (B1678525) Derivative | google.com |
| Ketone | Amidine | Iron(II)-Complex | - | Pyrimidine Derivative | google.com |
This table outlines general classical methods applicable to the synthesis of the 6-tert-butyl-1H-pyrimidin-4-one precursor.
Novel Synthetic Strategies and Green Chemistry Approaches for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, several green chemistry principles can be applied. These include multicomponent reactions (MCRs), which can potentially form the pyrimidinone core in a single step from three or more starting materials, thereby reducing waste and improving atom economy.
Scale-Up Considerations and Process Chemistry for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial process introduces several challenges. For the initial condensation reaction, managing the exothermicity and ensuring efficient mixing are critical for consistent yield and purity. On a large scale, the isolation of the 6-tert-butyl-1H-pyrimidin-4-one intermediate may require optimized crystallization procedures to achieve the desired purity without resorting to chromatography.
For the subsequent bromination, the handling of NBS or Br₂ at a kilo-scale requires stringent safety protocols. The development of Process Analytical Technology (PAT), such as online Raman or infrared spectroscopy, can be implemented to monitor the reaction in real-time, ensuring complete conversion and minimizing the formation of impurities. Solid-phase synthesis, where the pyrimidine core is built on a polymer support, could also be considered for scale-up, as it can simplify purification by allowing for filtration-based isolation of intermediates. The final purification of the target compound would likely involve recrystallization, requiring the identification of a suitable solvent system that provides high recovery and purity.
Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One
Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring
The pyrimidinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging to achieve. The presence of an electron-withdrawing bromine atom at the C-5 position further deactivates the ring towards electrophilic attack. Consequently, no specific examples of electrophilic substitution on the pyrimidinone ring of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one have been reported in the surveyed literature. Such transformations would likely require harsh reaction conditions and may result in low yields or decomposition.
Nucleophilic Displacement of Bromine at C-5
The bromine atom at the C-5 position represents a key handle for synthetic transformations, primarily through nucleophilic displacement pathways.
The carbon-bromine bond at an sp²-hybridized carbon is well-suited for palladium-catalyzed cross-coupling reactions. While no specific studies detailing the use of this compound as a substrate have been found, extensive research on other bromo-pyrimidines and related heterocycles demonstrates the feasibility of these transformations. mdpi.comuzh.ch
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the pyrimidinone with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond at the C-5 position. It is a widely used method for arylating and vinylating brominated heterocycles. mdpi.com The general success of Suzuki reactions on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, suggests that this compound would be a viable substrate. mdpi.com
Heck Reaction: The Heck reaction would couple the bromopyrimidinone with an alkene, offering a pathway to introduce alkenyl substituents at the C-5 position.
Sonogashira Coupling: This coupling with a terminal alkyne would yield a 5-alkynyl-pyrimidinone derivative. organic-chemistry.org The Sonogashira reaction is a powerful tool for extending conjugation and introducing linear scaffolds, often employed in the synthesis of complex molecules and materials. nih.gov
Due to the lack of specific experimental data for this compound, a data table of detailed research findings for these reactions cannot be provided.
Beyond metal-catalyzed reactions, the bromine atom at C-5 can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidinone ring would facilitate this type of reaction. Potential nucleophiles could include:
Alkoxides or phenoxides to form ether linkages.
Amines to generate 5-amino-pyrimidinone derivatives.
Thiolates to produce 5-thioether-pyrimidinones.
No specific examples of such SNAr reactions involving this compound are available in the current literature.
Reactivity of the Carbonyl Group and Enolization Processes
The pyrimidin-4-one moiety exists in a tautomeric equilibrium with its aromatic alcohol isomer, 5-bromo-6-tert-butyl-pyrimidin-4-ol. This is a form of lactam-lactim tautomerism. The equilibrium position is typically dominated by the keto (pyrimidinone) form.
The carbonyl group itself can potentially undergo reactions typical of amides, such as reduction to a methylene (B1212753) group or conversion to a thiocarbonyl using reagents like Lawesson's reagent. However, no studies detailing these transformations for this compound have been reported.
Transformations Involving the 1H-Nitrogen Atom
The nitrogen atom at the N-1 position possesses a proton that can be removed by a base, allowing for various transformations. The resulting pyrimidinone anion can act as a nucleophile in reactions such as:
N-Alkylation: Reaction with alkyl halides to introduce an alkyl group at the N-1 position. The existence of the CAS number for 5-Bromo-4-(tert-butyl)-1-methylpyrimidin-1-ium suggests that N-methylation is a feasible transformation, though the specific synthetic protocol is not publicly detailed. bldpharm.com
N-Arylation: Reaction with aryl halides, typically under copper or palladium catalysis (e.g., Buchwald-Hartwig amination).
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.
Detailed research findings on these specific transformations for this compound are not available in the reviewed literature.
Thermal and Photochemical Transformations of this compound
The thermal stability and photochemical behavior of this compound have not been specifically investigated in the available scientific literature. For related compounds like 5-bromouracils, photochemical studies have shown that irradiation with UV light can lead to dehalogenation and other complex transformations. nih.gov However, direct extrapolation of these results to the title compound is not possible without experimental verification. There is no available data on its thermal decomposition pathways or potential for thermally induced rearrangements.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of each atom within a molecule. For 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, ¹H and ¹³C NMR spectra provide key insights into its molecular structure and the rotational freedom of the tert-butyl group.
¹H and ¹³C NMR Spectroscopy: The expected chemical shifts for this compound can be predicted based on established values for pyrimidinone systems and substituent effects. mdpi.comnrel.govnih.govnih.gov The tert-butyl group will exhibit a single, sharp resonance in the ¹H NMR spectrum due to the rapid rotation around the C-C single bond, making the nine protons equivalent. This signal is typically found in the upfield region, around 1.3 ppm. The pyrimidinone ring will show two distinct signals: one for the N-H proton, which is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding, and one for the C2-H proton. The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration, a phenomenon that can be used to study intermolecular interactions. nih.gov
In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon (C4) will appear significantly downfield (typically >160 ppm). The carbons of the tert-butyl group will show a characteristic set of signals, with the quaternary carbon appearing further downfield than the methyl carbons. The chemical shifts of the pyrimidine (B1678525) ring carbons are influenced by the electronegative nitrogen atoms and the bromine substituent. DFT calculations are a powerful tool for predicting these chemical shifts with a high degree of accuracy, often achieving root-mean-square deviations of less than 2 ppm for ¹³C and 0.2 ppm for ¹H when appropriate functionals and basis sets are used. mdpi.comnrel.govnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Predicted values are based on DFT calculations (e.g., B3LYP/6-311+G(2d,p)) and comparison with similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N1-H | 11.0 - 13.0 | - | Broad signal, position is solvent and concentration dependent. nih.gov |
| C2-H | 7.8 - 8.2 | 150 - 155 | |
| C4 | - | 160 - 165 | Carbonyl carbon. |
| C5 | - | 110 - 115 | Carbon bearing the bromine atom. |
| C6 | - | 165 - 170 | Carbon bearing the tert-butyl group. |
| C(CH₃)₃ | - | 35 - 40 | Quaternary carbon of the tert-butyl group. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly powerful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
Functional Group Identification: The IR and Raman spectra of this compound are expected to show characteristic bands for the various functional groups present. bldpharm.combldpharm.com
N-H Stretching: The N-H stretching vibration typically appears in the region of 3100-3300 cm⁻¹. In the solid state or in concentrated solutions, this band is often broadened due to intermolecular hydrogen bonding. bldpharm.comunimi.it
C=O Stretching: A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring is expected in the IR spectrum, typically between 1650 and 1700 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding. bldpharm.com
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.
tert-Butyl Vibrations: The tert-butyl group will give rise to characteristic C-H stretching and bending vibrations.
C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Hydrogen Bonding Interactions: Pyrimidinone derivatives are known to form strong intermolecular N-H···O=C hydrogen bonds, often resulting in the formation of dimeric structures in the solid state and in solution. nih.govnih.gov This hydrogen bonding leads to a noticeable red-shift (lowering of frequency) and broadening of the N-H and C=O stretching bands in the IR spectrum. bldpharm.comunimi.it The magnitude of this shift can provide information about the strength of the hydrogen bond. Concentration-dependent IR studies can be used to distinguish between intermolecular and intramolecular hydrogen bonding.
Computational Vibrational Analysis: DFT calculations are frequently used to predict vibrational frequencies and intensities. bldpharm.comresearchgate.netacs.org These calculations can aid in the assignment of complex vibrational spectra by correlating the calculated normal modes with the experimentally observed bands. bldpharm.comresearchgate.net
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Predicted values are based on DFT calculations and data from analogous compounds. bldpharm.comacs.orgacs.org
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Notes |
|---|---|---|---|
| N-H stretch (H-bonded) | 3100 - 3250 | Low | Broad band in IR. |
| C-H stretch (aromatic) | 3050 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2900 - 3000 | High | Characteristic of the tert-butyl group. |
| C=O stretch (H-bonded) | 1660 - 1680 | Medium | Strong and sharp in IR. |
| C=C / C=N ring stretch | 1400 - 1600 | High | Multiple bands expected. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact title compound is not publicly available, analysis of closely related brominated pyrimidine derivatives allows for a detailed discussion of the expected solid-state features. mdpi.comnrel.gov
Molecular Geometry: The pyrimidinone ring is expected to be largely planar. The bromine atom and the tert-butyl group will be substituted at the C5 and C6 positions, respectively. The bond lengths and angles would be consistent with standard values for sp²-hybridized carbons and nitrogens in a heterocyclic system, with some distortions due to the steric bulk of the tert-butyl group and the electronic effects of the bromine atom.
Intermolecular Interactions: In the solid state, pyrimidinone derivatives are known to form extensive networks of intermolecular interactions that dictate their crystal packing.
N-H···O Hydrogen Bonding: The most significant interaction is expected to be the N-H···O hydrogen bond between the N1-H donor and the C4=O acceptor of an adjacent molecule. This typically leads to the formation of centrosymmetric dimers or continuous chains. nih.govnih.gov
Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding (C-Br···O or C-Br···N interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site on a neighboring molecule.
Br···Br Interactions: Short Br···Br contacts, shorter than the sum of their van der Waals radii, have been observed in the crystal structures of other bromo-organic compounds and can contribute to the stability of the crystal lattice.
π-π Stacking: The aromatic pyrimidinone rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
A representative example is the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, which showcases N-H···N hydrogen bonds forming inversion dimers. mdpi.comnrel.gov This highlights the strong tendency of the pyrimidine core to form predictable hydrogen-bonded motifs.
Interactive Data Table: Representative Crystallographic Data for a Substituted Bromopyrimidine Data from 5-bromo-2-chloropyrimidin-4-amine as a representative example. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0297 |
| b (Å) | 8.1542 |
| c (Å) | 13.4163 |
| β (°) | 90.491 |
| Volume (ų) | 659.62 |
| Z | 4 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
Molecular Ion and Isotopic Distribution: In the mass spectrum of this compound, the molecular ion peak (M⁺) will be readily identifiable. A key feature will be the isotopic pattern caused by the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. mdpi.comnrel.govnih.gov This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.comnih.gov
Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of a Methyl Radical: A very common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation at [M-15]⁺. This is often the base peak in the spectrum of tert-butyl containing compounds.
Loss of Isobutene: Another characteristic fragmentation of the tert-butyl group is the rearrangement and loss of isobutene (C₄H₈), leading to a peak at [M-56]⁺.
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group or the pyrimidine ring can occur. For example, cleavage of the C-C bond between the pyrimidine ring and the tert-butyl group would be an alpha-cleavage event.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺. nih.gov
Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like HCN or CO.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| M⁺, M+2⁺ | [C₈H₁₁BrN₂O]⁺ | Molecular Ion (characteristic 1:1 bromine isotopic pattern) |
| M-15, M-15+2 | [C₇H₈BrN₂O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| M-56, M-56+2 | [C₄H₃BrN₂O]⁺ | Loss of isobutene from the tert-butyl group. |
Chiroptical Spectroscopy of Chiral Derivatives of this compound
While this compound is itself an achiral molecule, the introduction of a chiral center would give rise to enantiomers that can be studied using chiroptical techniques such as Circular Dichroism (CD) spectroscopy. These techniques measure the differential absorption of left and right circularly polarized light and are exceptionally sensitive to the three-dimensional structure of chiral molecules.
Principles and Applications: If a chiral substituent were introduced, for example, by replacing the tert-butyl group with a chiral group or by performing a reaction that creates a stereocenter on the pyrimidine ring, the resulting enantiomers would produce mirror-image CD spectra. bldpharm.com The sign and magnitude of the Cotton effects (the peaks and troughs in a CD spectrum) are directly related to the absolute configuration of the stereocenters.
Structural Elucidation of Chiral Derivatives:
Absolute Configuration: By comparing the experimental CD spectrum of a chiral derivative with the spectra predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration (R or S) of the enantiomers can be determined. acs.org
Enantiomeric Purity: CD spectroscopy can also be used to determine the enantiomeric purity of a sample. The magnitude of the CD signal is proportional to the enantiomeric excess. acs.org
Conformational Analysis: The CD spectrum is sensitive to the conformational preferences of a molecule. Changes in the CD spectrum upon varying temperature or solvent can provide information about conformational equilibria.
For instance, chiral metallohelices have been constructed using pyrimidine derivatives, and their enantiomers were successfully distinguished and characterized using CD spectroscopy, demonstrating the utility of this technique for complex chiral systems containing a pyrimidine core. bldpharm.com
Advanced Hyphenated Techniques in Structural Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. For pyrimidinone derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly valuable technique. nih.govnih.govunimi.itnih.gov
LC-MS/MS Analysis: In an LC-MS/MS experiment, the components of a mixture are first separated by high-performance liquid chromatography (HPLC). The eluting compounds are then introduced into a mass spectrometer for detection.
Separation and Identification: This technique would allow for the separation of this compound from starting materials, byproducts, or metabolites in a complex sample. The retention time from the LC provides one level of identification, while the mass spectrum provides the molecular weight and elemental composition (from the bromine isotopic pattern). nih.govunimi.it
Structural Confirmation: Tandem mass spectrometry (MS/MS) provides an even higher level of structural confirmation. The molecular ion of the target compound, selected after the initial mass analysis, is subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. This fragmentation "fingerprint" can be compared to that of a known standard or to predicted fragmentation pathways for unambiguous identification. nih.gov
LC-MS/MS methods have been extensively developed for the quantitative analysis of purine (B94841) and pyrimidine metabolites in biological fluids, showcasing the robustness and sensitivity of this technique for analyzing this class of compounds. nih.govnih.gov This approach is crucial in drug metabolism studies, environmental analysis, and quality control in chemical synthesis.
Theoretical and Computational Chemistry Studies on 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. For 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial in understanding the molecule's reactivity, kinetic stability, and electronic properties.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally suggests a more reactive species. For pyrimidinone derivatives, the nature and position of substituents significantly influence these frontier orbitals. The electron-withdrawing bromine atom and the bulky, electron-donating tert-butyl group on the pyrimidinone ring of the title compound would have competing effects on the electronic landscape, which DFT calculations could precisely quantify.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers reliable methods for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). For this compound, theoretical chemical shift values could be calculated and compared with experimental data, if available, to confirm the assigned structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Vibrational Frequencies: Theoretical vibrational frequencies can be computed using DFT. These calculations can help in assigning the bands observed in experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation. Such an analysis would be vital for identifying characteristic vibrational modes of the pyrimidinone core, the C-Br bond, and the tert-butyl group.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for exploring potential reaction pathways and understanding reaction mechanisms at a molecular level. For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the pyrimidinone ring.
By mapping the potential energy surface, locating transition states, and calculating activation energies, researchers can predict the most likely reaction mechanisms. Transition state theory can then be used to estimate reaction rates. Such studies on related pyrimidinone systems have provided deep insights into their reactivity and have been instrumental in designing synthetic routes.
Tautomerism and Aromaticity Studies of the Pyrimidinone Core
Pyrimidin-4-ones can exist in different tautomeric forms, primarily the keto (1H-pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. Computational chemistry can be used to determine the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms, it is possible to predict the predominant tautomer in the gas phase and in different solvents. Studies on the parent 4-pyrimidone have shown that the keto form is generally more stable. chemicalbook.com The presence of the bromo and tert-butyl substituents in this compound would influence the relative tautomeric energies.
Aromaticity is another key concept that can be investigated computationally. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the aromatic character of the pyrimidinone ring in its different tautomeric forms. This would help in understanding the electronic delocalization and stability of the ring system.
Conformation Analysis of the tert-Butyl Group and Pyrimidinone Ring
The presence of a sterically demanding tert-butyl group at the 6-position of the pyrimidinone ring introduces conformational flexibility. Computational conformational analysis can be performed to identify the low-energy conformers of this compound. This typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation of the resulting conformers.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While static quantum chemical calculations provide information on specific conformations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be used to study the rotational dynamics of the tert-butyl group, the solvation structure in different solvents, and the flexibility of the pyrimidinone ring. In a broader context, if this molecule were to be studied for its potential biological activity, MD simulations would be essential for investigating its binding mode and dynamics within a protein active site.
Derivatization and Synthetic Utility of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One As a Building Block
Synthesis of Novel Pyrimidinone Analogues via C-5 Functionalization
There are no specific documented examples of C-5 functionalization for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one . The bromine atom at the C-5 position represents a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). However, research articles detailing the application of these methods to this specific substrate, including reaction conditions and yields for the synthesis of new analogues, could not be located.
Derivatization at the C-6 Position and the N-1 Position
Scientific literature does not provide methods for the derivatization of This compound at the C-6 or N-1 positions.
C-6 Position: The chemical inertness of the tert-butyl group makes its direct modification challenging. Synthetic strategies would typically involve the synthesis of analogues with different C-6 substituents from alternative starting materials, rather than by derivatization of the tert-butyl group itself. No such studies involving the 5-bromo-6-tert-butyl variant were found.
N-1 Position: While N-alkylation is a common reaction for pyrimidinone and uracil (B121893) scaffolds, specific protocols and resulting products for This compound are not reported. researchgate.netacs.org
Development of Diverse Chemical Scaffolds from this compound
No published research illustrates the use of This compound as a foundational scaffold for the development of more diverse and complex chemical structures. Such work would require prior successful derivatization at its reactive sites (C-5, N-1), which has not been documented.
Applications in Multi-Component Reactions (MCRs) and Cascade Sequences
A thorough search of chemical databases and literature did not yield any instances of This compound being utilized as a reactant in multi-component or cascade reactions. While MCRs are a powerful tool for generating molecular diversity and have been used to synthesize various pyrimidine-containing heterocycles, the title compound has not been featured in these synthetic strategies. nih.govencyclopedia.pub
Role in the Total Synthesis of Complex Organic Molecules (Non-Biological Targets)
There are no reports in the scientific literature of This compound being employed as a key intermediate or building block in the total synthesis of any complex, non-biological organic molecules.
Catalytic Applications of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One and Its Derivatives
Use as Ligands in Transition Metal Catalysis
There is no available literature detailing the use of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one or its direct derivatives as ligands in transition metal-catalyzed reactions. While pyrimidine (B1678525) and pyrimidinone motifs can be found in various ligands, the specific catalytic utility of complexes bearing this particular ligand has not been reported.
Organocatalytic Applications of Pyrimidinone-based Catalysts
The search for organocatalytic applications of This compound did not yield any results. The field of organocatalysis is extensive, with many heterocyclic compounds being employed as catalysts; however, this specific pyrimidinone derivative has not been documented in this context.
Photoredox Catalysis Involving Pyrimidinone Systems
Similarly, no studies were found that describe the involvement of This compound in photoredox catalysis, either as a photocatalyst, a sensitizer, or a substrate in such reactions. While photoredox catalysis has utilized a diverse range of organic molecules, this particular compound is not among them based on current scientific publications.
Advanced Materials Science Applications of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One Derivatives
Integration into Polymer Architectures for Functional Materials
There is currently no available research detailing the integration of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one or its derivatives into polymer architectures. The synthesis of functional materials through the incorporation of specific molecular moieties into polymer chains is a common strategy to imbue the resulting material with desired properties. The bromo-substituent on the pyrimidinone ring could theoretically serve as a reactive handle for polymerization reactions, such as cross-coupling reactions, to incorporate the pyrimidinone unit into a polymer backbone or as a pendant group. The bulky tert-butyl group might influence the solubility and morphology of such polymers. However, no studies have been published that demonstrate these concepts for this specific compound.
Use in Supramolecular Chemistry and Self-Assembly Processes
While pyrimidinone derivatives are generally known to form hydrogen-bonded dimers and other supramolecular assemblies, no specific studies on the self-assembly processes of this compound have been reported. The hydrogen bonding capabilities of the pyrimidinone core are well-established and are a driving force for the formation of ordered structures in the solid state and in solution. The interplay of the sterically demanding tert-butyl group and the potentially halogen-bond-donating bromo group could lead to unique self-assembly behaviors. Research in this area would be necessary to understand and exploit these potential properties for the design of novel supramolecular materials.
Optoelectronic Properties of Pyrimidinone-containing Materials
The optoelectronic properties of materials containing this compound have not been investigated. The electronic characteristics of organic materials are highly dependent on their molecular structure, including the nature and position of substituents. While pyrimidine-based compounds have been explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices, the specific contribution of the 5-bromo and 6-tert-butyl substituents to the photophysical and electronic properties of the pyrimidinone core remains unknown. Experimental and computational studies would be required to determine the absorption and emission spectra, energy levels, and charge transport characteristics of materials based on this scaffold.
Applications in Chemical Sensors and Molecular Probes
There is no literature available on the application of this compound derivatives in the development of chemical sensors or molecular probes. The design of chemical sensors often relies on the specific interaction of an analyte with a receptor molecule, leading to a detectable change in a physical property, such as fluorescence or color. The pyrimidinone core offers potential sites for modification to introduce specific binding sites for analytes. The bromo- and tert-butyl groups could also influence the selectivity and sensitivity of such sensors. However, without any published research in this area, the potential of this compound as a platform for sensor development is purely speculative.
Environmental Chemical Transformations of 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of molecules by light, is a significant factor in the environmental transformation of bromacil (B1667870).
In aquatic environments, photolysis is a primary route of dissipation, particularly under alkaline conditions (pH 9). epa.govregulations.gov The process involves the absorption of ultraviolet (UV) radiation, which excites the chemical bonds within the molecule, leading to their cleavage and the formation of new, smaller compounds. ucanr.edu The rate of photodegradation in natural waters can vary significantly depending on the concentration of sensitizing agents, such as humic substances, and the intensity of sunlight. pic.int For instance, the presence of humic substances in lake, river, and marine waters has been observed to decrease the degradation rates compared to distilled or groundwater. researchgate.net
One area of detailed research is the photocatalyzed degradation of bromacil in the presence of titanium dioxide (TiO₂), a common photocatalyst. nih.gov In these studies, the degradation kinetics were shown to be strongly influenced by pH, catalyst concentration, and the presence of electron acceptors like hydrogen peroxide (H₂O₂) and potassium bromate (B103136) (KBrO₃). nih.gov The addition of bromate ions, in particular, has been found to significantly enhance the rate of degradation. nih.gov
While direct studies on the atmospheric photodegradation of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one are limited, the general principles of photochemistry apply. Herbicides in the atmosphere, whether as vapor or adsorbed to particulate matter, can be broken down by high-energy UV radiation from the sun. ucanr.edu
A key photodegradation product of bromacil identified in laboratory studies is 5-bromo-3-sec-butyl-6-hydroxymethyluracil, formed through the oxidation of the methyl group. pic.int Further degradation can lead to the cleavage of the pyrimidine (B1678525) ring.
Table 1: Factors Influencing Aquatic Photodegradation of Bromacil
| Factor | Influence on Degradation Rate | Reference |
|---|---|---|
| pH | Increased degradation under alkaline (pH 9) conditions. | epa.govregulations.gov |
| Sensitizing Agents | Presence of substances like humic acids can alter the rate. | pic.intresearchgate.net |
| **Photocatalysts (e.g., TiO₂) ** | Significantly accelerates degradation. | nih.gov |
| Electron Acceptors (e.g., KBrO₃) | Enhances the photocatalytic degradation rate. | nih.gov |
| Sunlight Intensity | Higher intensity generally leads to a faster rate. | pic.int |
Chemical Hydrolysis and Oxidation Pathways of the Compound
Chemical hydrolysis is a process where water reacts with a compound, breaking it down. For bromacil, hydrolysis is not a significant degradation pathway under normal environmental conditions, as the compound is stable to this process. epa.gov
Oxidation, however, plays a role, especially in conjunction with photodegradation. In photocatalytic studies using TiO₂, the formation of hydroxylated products indicates that oxidative pathways are active. nih.gov The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the TiO₂ catalyst upon UV irradiation. These radicals attack the bromacil molecule. One of the identified degradation products from this process is 5-hydroxy-3-sec-butyl-6-methyl uracil (B121893), where the bromine atom is replaced by a hydroxyl group. nih.gov Another identified product, diisopropyl urea, suggests that the pyrimidine ring is cleaved during the degradation process. nih.gov
Biotransformation Pathways: Mechanistic Insights into Chemical Modifications
Biotransformation, the chemical modification of substances by living organisms, is a crucial route for the dissipation of bromacil in the environment, particularly in soil.
Microbial degradation, primarily under anaerobic (low-oxygen) soil conditions, is a key pathway. epa.gov The rate of this degradation is influenced by soil characteristics, with persistence being correlated to the organic content of the soil. orst.edu Studies have shown that the degradation of bromacil can be considerably slower than other herbicides like atrazine (B1667683) in certain media. nih.gov For example, at 10°C, over 60% of the initial amount of bromacil remained in various soil and wood pulp media after 84 days. nih.gov
In animals, the metabolism of bromacil has been studied in ruminants and rats. The primary biotransformation pathway is hydroxylation of the sec-butyl side chain. epa.gov In rats, a major metabolite excreted in urine is 5-bromo-3-sec-butyl-6-hydroxymethyluracil, indicating oxidation of the methyl group at the C6 position of the uracil ring. pic.int Unchanged bromacil is also excreted. pic.int
Table 2: Identified Biotransformation Products of Bromacil
| Parent Compound | Organism/System | Transformation Pathway | Metabolite | Reference |
|---|---|---|---|---|
| Bromacil | Rats (in vivo) | Oxidation | 5-bromo-3-sec-butyl-6-hydroxymethyluracil | pic.int |
| Bromacil | Ruminants (in vivo) | Hydroxylation | Hydroxylated sec-butyl side chain metabolites | epa.gov |
Persistence and Chemical Fate Modeling in Abiotic Environments
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. Bromacil is considered a persistent and highly mobile compound. epa.gov
In field dissipation studies, bromacil has demonstrated half-lives ranging from 124 to 155 days. epa.gov The soil half-life is typically around 60 days but can be as long as 8 months under certain conditions. orst.eduwa.gov This persistence, combined with its water solubility and low adsorption to soil particles, gives it a high potential to leach through the soil and contaminate groundwater. pic.int
To predict the environmental behavior of pesticides like bromacil, various mathematical models are employed. These models integrate physical, chemical, and biological processes to simulate the compound's fate and transport. nih.gov
Table 3: Environmental Persistence of Bromacil
| Environment | Half-life | Notes | Reference |
|---|---|---|---|
| Field Soil | 124 - 155 days | Varies with conditions. | epa.gov |
| Soil (General) | ~60 days to 8 months | Persistence correlates with organic matter content. | orst.edu |
| Clean River Water | ~2 months (suggested) | Dependent on sensitizers and sunlight. | pic.int |
Commonly Used Chemical Fate Models:
PRZM (Pesticide Root Zone Model): Simulates the movement of pesticides in the unsaturated soil zone, considering factors like crop growth, irrigation, and chemical transport. nih.gov
SCI-GROW (Screening Concentration in Groundwater): Used to obtain conservative estimates of pesticide concentrations in groundwater. nih.gov
SUTRA (Saturated-Unsaturated Transport): A model for fluid movement and transport of dissolved substances in groundwater. nih.gov
PEARL (Pesticide Emission Assessment at Regional and Local scales): Simulates pesticide leaching into groundwater. nih.gov
These models are vital tools for assessing the potential for water contamination and are used by regulatory agencies to support decisions regarding pesticide registration. nih.gov
Table of Mentioned Chemical Compounds
| Chemical Name | Other Names/Synonyms |
| This compound | - |
| Bromacil | 5-bromo-3-sec-butyl-6-methyluracil; Hyvar X |
| Titanium dioxide | TiO₂ |
| Hydrogen peroxide | H₂O₂ |
| Potassium bromate | KBrO₃ |
| 5-bromo-3-sec-butyl-6-hydroxymethyluracil | - |
| 5-hydroxy-3-sec-butyl-6-methyl uracil | - |
| Diisopropyl urea | - |
| Atrazine | - |
Future Research Directions and Emerging Paradigms in 5 Bromo 6 Tert Butyl 1h Pyrimidin 4 One Chemistry
Unexplored Reactivity and Synthetic Opportunities
The unique arrangement of substituents in 5-bromo-6-tert-butyl-1H-pyrimidin-4-one presents a wealth of untapped synthetic potential. The bromine atom at the C5 position is a key handle for a variety of cross-coupling reactions, yet its reactivity in the context of the sterically hindered and electron-rich pyrimidinone ring remains a fertile ground for investigation. Future research could systematically explore Suzuki, Stille, Heck, and Sonogashira couplings to introduce a diverse array of carbon-based substituents, leading to novel derivatives with potentially interesting electronic and steric properties.
Furthermore, the deconstruction-reconstruction strategy offers a paradigm-shifting approach to pyrimidine (B1678525) diversification. nih.gov This method, which involves the transformation of complex pyrimidines into iminoenamine intermediates, could be applied to this compound. nih.gov Such a strategy would allow for the generation of a wide range of substituted pyrimidine and 1,2-azole analogues, significantly expanding the accessible chemical space from a single precursor. nih.gov The synthesis of pyrimidinone-containing bisheteroarenes through reactions with active methylene (B1212753) compounds is another promising avenue for creating complex molecular architectures. rsc.org
Synergistic Approaches with Flow Chemistry and Automation in Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives stands to benefit immensely from the integration of flow chemistry and automation. acs.orgyoutube.comyoutube.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.orgyoutube.com The synthesis of fused pyrimidinone and quinolone derivatives has already been demonstrated to be highly efficient in automated high-temperature and high-pressure flow reactors, with reaction times reduced to minutes. acs.org
Future research should focus on adapting and optimizing flow chemistry protocols for the synthesis of this compound and its derivatives. This would involve the development of robust, scalable, and automated multi-step syntheses, potentially integrating in-line purification and analysis. youtube.com Such automated systems would not only accelerate the discovery of new pyrimidinone-based compounds but also facilitate their production on a larger scale for further investigation and application. The modular nature of flow chemistry setups allows for rapid screening of reaction conditions and catalysts, making it an ideal platform for exploring the unexplored reactivity of this class of compounds. youtube.com
New Frontiers in Computational Design and Prediction for Pyrimidinone Derivatives
Computational chemistry is poised to play an increasingly pivotal role in the design and development of novel pyrimidinone derivatives. Structure-based design and in silico screening have already proven effective in identifying potent pyrimidinone-based inhibitors for various biological targets. nih.govfebscongress.org For a molecule like this compound, computational methods can predict its physicochemical properties, potential biological activities, and spectroscopic characteristics.
Development of Advanced Spectroscopic Probes for Pyrimidinone Reactivity
The inherent photochemical and photophysical properties of the pyrimidinone core open up exciting possibilities for the development of advanced spectroscopic probes. Pyrimidones have been investigated as potential photoaffinity probes for affinity-based protein profiling, leveraging their ability to generate reactive intermediates upon photoirradiation. acs.org The this compound scaffold could be functionalized with reporter tags to create novel probes for studying biological systems.
A key area for future research is the detailed investigation of the tautomerism of asymmetrically substituted pyrimidinones (B12756618). chemicalbook.comias.ac.inacs.orgacs.org The equilibrium between the keto and enol forms can be significantly influenced by substituents and the surrounding environment, which in turn affects the molecule's reactivity and biological function. ias.ac.in Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can provide detailed insights into the tautomeric equilibria and the kinetics of interconversion. numberanalytics.com Understanding these fundamental properties is essential for the rational design of pyrimidinone-based functional molecules. The development of spectroscopic fingerprints using techniques like 2D electronic spectroscopy could help in characterizing the electronic transitions and non-covalent interactions of pyrimidine nucleobases and their derivatives. uci.edu
Potential for Sustainable Synthesis and Circular Economy Integration in Pyrimidinone Chemistry
Looking further ahead, the integration of pyrimidinone chemistry into a circular economy framework presents a significant opportunity. tarosdiscovery.comscielo.br This would involve designing pyrimidinone-based products for durability, reuse, and recycling. scielo.br Research into the chemical recycling of heteroatom-containing plastics and polymers provides a model for how complex molecules can be broken down into valuable precursors and reintroduced into the production cycle. consensus.app For pyrimidinone chemistry, this could mean developing methods to recover and reuse the pyrimidinone core or its valuable substituents, thereby minimizing waste and reducing the reliance on virgin resources. scielo.br
Q & A
Q. What are the optimal synthetic routes for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, and how can reaction conditions be systematically evaluated?
The synthesis of brominated pyrimidinones often involves multicomponent reactions or halogenation of precursor pyrimidine derivatives. Key steps include:
- Halogenation : Bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as a solvent at 60–80°C) .
- tert-Butyl Introduction : Alkylation with tert-butyl groups may require phase-transfer catalysts or bulky base systems (e.g., KOtBu) to enhance regioselectivity .
- Evaluation Metrics : Monitor reaction progress via TLC, HPLC, or LC-MS. Optimize yields by varying temperature, solvent polarity, and catalyst loading. Compare with analogous brominated pyrimidinones (e.g., 5-bromo-6-(trifluoromethyl)pyrimidin-4-one) to identify trends in reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR Analysis :
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₈H₁₀BrN₂O; expected [M+H]⁺ ≈ 245–247 m/z) and characteristic fragmentation patterns (e.g., loss of Br or tert-butyl group) .
- Purity Assessment : Use HPLC with UV detection (λ ≈ 254 nm) and reference standards (e.g., PubChem CID 819937) to validate purity >95% .
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) resolve structural ambiguities in this compound derivatives?
- SHELX Suite : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and torsional strain. For example, the tert-butyl group’s steric effects may distort the pyrimidinone ring, which can be quantified via crystallographic R-factors .
- Disorder Modeling : Address potential tert-butyl group disorder by refining occupancy factors and applying restraints to thermal parameters. Compare with structurally similar compounds (e.g., 6-bromo-3-methylpyrimidin-4(3H)-one) to validate refinement strategies .
Q. How should researchers address contradictory bioactivity data in studies involving this compound analogs?
- Cross-Reactivity Analysis : Perform competitive binding assays or computational docking studies to assess interactions with off-target proteins. For instance, analogs like 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol show cross-reactivity with kinase enzymes, which may explain discrepancies in IC₅₀ values .
- Data Reproducibility : Adopt open-data practices (e.g., depositing raw datasets in repositories like Zenodo) to enable independent validation. Reference frameworks like the European Open Science Cloud (EOSC) ensure transparency in bioactivity reporting .
Q. What methodologies enable comparative analysis of this compound’s reactivity with structurally related pyrimidinones?
- Computational Chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electrophilic substitution tendencies at the 5- and 6-positions. For example, the electron-withdrawing bromine may direct nucleophilic attacks to the 4-carbonyl group .
- Experimental Validation : Conduct Hammett studies with substituted pyrimidinones to correlate substituent effects (σ values) with reaction rates. Compare with data from 5-bromo-6-chloro-2-methylpyrimidin-4-one to identify halogen-specific trends .
Q. How can researchers mitigate challenges in characterizing the tautomeric forms of this compound?
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., 1H-pyrimidin-4-one vs. 4-hydroxypyrimidine).
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration using 2D HSQC NMR .
- Reference Data : Cross-validate with crystallographic data from analogs like 5-bromo-4-methyl-1H-pyridin-2-one, where tautomerism is restricted by steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
